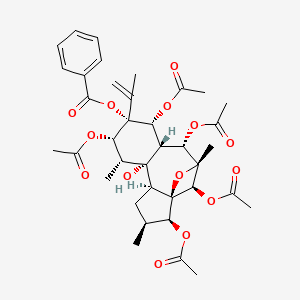

Trigonothyrin D

Description

Properties

Molecular Formula |

C37H46O14 |

|---|---|

Molecular Weight |

714.8 g/mol |

IUPAC Name |

[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-2,8,10,12,15-pentaacetyloxy-6-hydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate |

InChI |

InChI=1S/C37H46O14/c1-17(2)36(50-32(43)25-14-12-11-13-15-25)29(46-21(6)39)19(4)35(44)26-16-18(3)28(45-20(5)38)37(26)33(49-24(9)42)34(10,51-37)30(47-22(7)40)27(35)31(36)48-23(8)41/h11-15,18-19,26-31,33,44H,1,16H2,2-10H3/t18-,19+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+/m0/s1 |

InChI Key |

LBHUCMJWTBGOHY-WWWIWWQGSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1OC(=O)C)O4)OC(=O)C)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O |

Canonical SMILES |

CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1OC(=O)C)O4)OC(=O)C)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Trigonothyrin D

Extraction and Fractionation Methodologies

The initial step in obtaining Trigonothyrin D involves its extraction from the plant material, typically the stems of Trigonostemon thyrsoideum. nih.gov This is followed by a fractionation process to separate the crude extract into simpler mixtures, which facilitates the subsequent isolation of the target compound.

The process generally begins with the air-drying and powdering of the plant material. A common method for extracting compounds like this compound is maceration, where the powdered material is soaked in an organic solvent at room temperature. bioline.org.brnih.gov Methanol is a frequently used solvent for this purpose due to its ability to extract a wide range of polar and non-polar compounds. bioline.org.brresearchgate.net The mixture is typically steeped for an extended period, often 72 hours or more, with occasional agitation to ensure thorough extraction. bioline.org.br After the initial extraction, the process might be repeated with fresh solvent to maximize the yield. The resulting solvent is then filtered and concentrated under reduced pressure to yield a crude extract. bioline.org.br

This crude extract is a complex mixture of numerous phytochemicals. To simplify this mixture, liquid-liquid partitioning is often employed. This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as ethyl acetate (B1210297) and water or n-butanol and water. researchgate.net This step yields fractions with varying polarities, concentrating compounds with similar properties and thus simplifying the subsequent purification steps.

Following extraction and initial fractionation, chromatographic methods are indispensable for the purification of this compound. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. byjus.comwikipedia.org

Column chromatography is a fundamental purification technique used to separate individual chemical compounds from mixtures. wikipedia.org In the context of isolating daphnane (B1241135) diterpenoids, silica (B1680970) gel is a commonly used stationary phase due to its polar nature. drawellanalytical.comyoutube.com The fractionated extract is loaded onto the top of a column packed with silica gel. A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. byjus.comwikipedia.org

The separation is based on the principle of adsorption. Compounds with higher polarity will have a stronger interaction with the polar silica gel and will thus move down the column more slowly. Less polar compounds will interact weakly with the stationary phase and will be eluted more quickly with the mobile phase. byjus.com A gradient elution is often employed, where the polarity of the mobile phase is gradually increased over time. This is typically achieved by starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate or acetone. researchgate.net This allows for the sequential elution of compounds with increasing polarity. Fractions are collected at the outlet of the column and are typically analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

For the final purification of this compound, High-Performance Liquid Chromatography (HPLC) is often the method of choice. biocrick.comnih.gov HPLC offers superior resolution and efficiency compared to standard column chromatography. knauer.nethplc.eu Reversed-phase HPLC is particularly common for the purification of natural products. elementlabsolutions.comscispace.com

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. hplc.euelementlabsolutions.com The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the non-polar stationary phase and are retained longer, while more polar compounds elute earlier. hplc.eu

The use of a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is standard practice. This allows for the efficient separation of compounds with a range of polarities. elementlabsolutions.com The effluent from the column is passed through a detector, commonly a UV detector, which allows for the visualization of the separated compounds as peaks on a chromatogram. wikipedia.org The fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.

Chromatographic Separation Strategies

Column Chromatography

Spectroscopic Techniques for Structural Determination

Once a pure sample of this compound is obtained, its chemical structure is elucidated using a combination of spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. researchgate.netrsc.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular framework of this compound.

1D NMR Spectra:

¹H NMR (Proton NMR): This spectrum provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), their multiplicity (splitting pattern, which indicates the number of neighboring protons), and their relative numbers (integration). For a complex molecule like a daphnane diterpenoid, the ¹H NMR spectrum will show a multitude of signals, including those for methyl groups, methine protons, and protons on aromatic rings if present. nih.gov

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of different types of carbon atoms in the molecule and their chemical environment. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic). scielo.org.bo

2D NMR Spectra: 2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish spin systems and trace out fragments of the carbon skeleton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of proton and carbon signals for all CH, CH₂, and CH₃ groups. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a key technique for connecting the fragments identified by COSY and for establishing the positions of quaternary carbons and functional groups. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This information is critical for determining the relative stereochemistry of the molecule. nih.gov

By systematically analyzing the data from these NMR experiments, along with data from other spectroscopic techniques like mass spectrometry (to determine the molecular formula) and infrared spectroscopy (to identify functional groups), the complete three-dimensional structure of this compound can be determined. nih.gov

Data Tables

| Carbon Position | Chemical Shift (δ) ppm | Carbon Type |

| 1 | 35-45 | CH |

| 2 | 25-35 | CH₂ |

| 3 | 70-80 | CH |

| 4 | 35-45 | C |

| 5 | 130-140 | C |

| 6 | 120-130 | CH |

| 7 | 60-70 | CH |

| 8 | 40-50 | CH |

| 9 | 45-55 | C |

| 10 | 30-40 | CH |

| 11 | 70-80 | CH |

| 12 | 65-75 | CH |

| 13 | 75-85 | C |

| 14 | 150-160 | C |

| 15 | 20-30 | CH₂ |

| 16 | 15-25 | CH₃ |

| 17 | 60-70 | CH₂ |

| 18 | 10-20 | CH₃ |

| 19 | 15-25 | CH₃ |

| 20 | 60-70 | CH₂OH |

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound and can offer structural clues through analysis of its fragmentation. researchgate.net

HRESIMS is a soft ionization technique that provides a highly accurate mass measurement of the molecular ion, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. researchgate.net The high precision allows for the determination of the elemental composition and molecular formula. For this compound, HRESIMS analysis yielded a sodium adduct ion that established its molecular formula as C₄₅H₅₄O₁₄. researchgate.net

Table 2: HRESIMS Data for this compound

| Ion | Measured m/z | Calculated m/z | Molecular Formula |

|---|

In mass spectrometry, particularly with harder ionization techniques or tandem MS (MS/MS), molecules break apart into smaller fragment ions in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For complex molecules like daphnane diterpenoids, characteristic losses of the ester side chains are often observed. For example, the cleavage of the benzoate (B1203000) and cinnamate (B1238496) groups from the parent molecule would result in specific, predictable fragment ions. While detailed fragmentation pathway analysis for this compound has not been specifically published, such studies on related molecules help confirm the nature and attachment points of substituent groups.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Absolute Stereochemistry

This compound is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, a property unique to chiral molecules. Enantiomers give CD spectra that are mirror images of each other.

The absolute configuration of daphnane diterpenoids is often determined by comparing their experimental CD spectra with those of structurally related compounds whose absolute stereochemistry is known. Alternatively, the experimental spectrum can be compared to a spectrum predicted by quantum chemical calculations for a specific enantiomer. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. wikipedia.org

X-ray Crystallography for Definitive Structural Assignment

The most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern can be used to calculate the precise position of every atom in the molecule.

To date, a single-crystal X-ray structure has not been reported for this compound itself. However, the structural analysis of the related compounds Trigochinins A-C by X-ray crystallography proved to be critical for the broader class of molecules. The findings from that study prompted a revision of the previously assigned stereochemistry at certain positions for Trigonothyrins A-C, highlighting the definitive power of this technique and suggesting that stereochemical assignments based solely on other methods should be considered provisional. wikipedia.org

Advanced Analytical Methodologies for Characterization

The structural complexity of this compound, a highly oxygenated daphnane diterpenoid, necessitates the use of sophisticated analytical techniques for its unequivocal identification and characterization. nih.govacs.org Modern analytical chemistry offers powerful tools that are essential for the analysis of such intricate natural products, particularly when they are present in complex mixtures derived from plant extracts.

Hyphenated Techniques (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the rapid identification of daphnane diterpenoids like this compound within their natural sources. mdpi.com This technique is particularly valuable for analyzing complex extracts from plants of the Trigonostemon and Daphne genera. researchgate.netnih.goveurekalert.org

Researchers have developed LC-MS/MS methods to differentiate between structural isomers of daphnane diterpenoids, which is a significant challenge due to their identical molecular formulas. nih.govtoho-u.ac.jp By optimizing mass spectrometry conditions, particularly in the negative ion mode, it is possible to distinguish between isomers. nih.gov The fragmentation patterns observed in the MS/MS spectra provide detailed structural information, allowing for the tentative identification of known and even new daphnane diterpenoids directly in the crude extract. mdpi.comnih.gov

For instance, studies on daphnane diterpenoids from Daphne species have utilized ultra-high-performance liquid chromatography coupled with a Q-Exactive hybrid quadrupole Orbitrap mass spectrometer (UHPLC-Q-Exactive-Orbitrap MS). nih.goveurekalert.orgnih.gov This high-resolution mass spectrometry approach allows for the accurate determination of molecular formulas and the detailed analysis of fragmentation pathways, which are crucial for structural elucidation. acs.orgnih.gov The in-depth analysis of MS/MS fragmentation patterns is key to identifying the different subtypes of daphnane diterpenoids, including the orthoester, polyhydroxy, and macrocyclic orthoester types to which this compound belongs. mdpi.comnih.gov

A typical workflow involves:

Extraction of the plant material, such as the stems of Trigonostemon thyrsoideum, where this compound was first discovered. nih.govnih.gov

Initial fractionation of the crude extract using techniques like column chromatography. mdpi.com

Analysis of the fractions by LC-MS/MS to detect the presence of daphnane diterpenoids based on their characteristic mass-to-charge ratios and fragmentation patterns. mdpi.com

Further purification of fractions containing the compounds of interest using preparative HPLC for unequivocal structure identification through NMR and other spectroscopic methods. mdpi.com

The power of LC-MS/MS lies in its ability to guide the isolation process, enabling a more targeted and efficient discovery of novel compounds. mdpi.com

Quantitative Analytical Method Development and Validation

While the primary literature on this compound focuses on its isolation and structural elucidation, the principles of quantitative analytical method development and validation for related daphnane diterpenoids are well-established and applicable. nih.govnih.gov The goal of a quantitative method is to accurately and reliably measure the amount of a specific analyte in a given sample. ijpsjournal.com

The development of a quantitative LC-MS/MS method involves several critical steps:

Optimization of Chromatographic Conditions: Achieving good separation of the analyte from other matrix components is crucial. This involves selecting the appropriate column, mobile phase composition, and gradient elution program. ijpsjournal.com

Optimization of Mass Spectrometric Parameters: For quantitative analysis using tandem mass spectrometry, the selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is essential. These transitions must be specific and provide a strong signal for the analyte. scispace.com

Method Validation: According to the International Council for Harmonisation (ICH) guidelines, a quantitative analytical method must be validated to ensure it is suitable for its intended purpose. ijpsjournal.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ijpsjournal.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. ijpsjournal.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsjournal.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table provides an example of parameters for the quantitative analysis of daphnane diterpene orthoesters using a triple quadrupole mass spectrometer (TQD-MS), which would be analogous to a method for this compound.

| Parameter | Description | Typical Value for Daphnane Diterpenoids |

| SRM Transition | The specific precursor ion to product ion transition monitored for quantification. | Analyte-specific |

| LOD | Limit of Detection | e.g., ng/mL level scispace.com |

| LOQ | Limit of Quantitation | e.g., ng/mL level scispace.com |

This table is illustrative and based on data for similar compounds.

Biosynthesis of Trigonothyrin D

Proposed Biosynthetic Pathway Towards Daphnane (B1241135) Core Structure

The construction of the fundamental daphnane ring system is believed to originate from common isoprenoid precursors and proceed through a series of complex cyclization and rearrangement reactions. nih.govsioc-journal.cn

All terpenoids, including daphnane diterpenoids, are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). semanticscholar.orgnih.gov Plants utilize two distinct pathways to produce these precursors: the mevalonic acid (MVA) pathway, which occurs in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. jmb.or.krcore.ac.uk

Through the action of geranylgeranyl diphosphate synthase (GGPPS), one molecule of DMAPP and three molecules of IPP are condensed to form the 20-carbon molecule geranylgeranyl diphosphate (GGPP). semanticscholar.orgjmb.or.kr GGPP is the universal precursor for all diterpenoids and the starting point for the formation of the daphnane core. semanticscholar.orgjmb.or.kr

| Precursor | Description | Originating Pathway(s) |

|---|---|---|

| Isopentenyl Diphosphate (IPP) | A five-carbon isoprenoid unit, the primary building block for terpenoids. nih.gov | MVA and MEP Pathways jmb.or.kr |

| Dimethylallyl Diphosphate (DMAPP) | A five-carbon isomer of IPP, serves as the initial primer in prenyl chain elongation. nih.gov | MVA and MEP Pathways (via IPP isomerization) jmb.or.kr |

| Geranylgeranyl Diphosphate (GGPP) | A 20-carbon diterpenoid precursor formed from three molecules of IPP and one of DMAPP. semanticscholar.org | Condensation of IPP and DMAPP semanticscholar.org |

The formation of the characteristic daphnane skeleton from the linear GGPP precursor involves a cascade of enzymatic reactions. The proposed pathway suggests a series of cyclizations and rearrangements, beginning with the conversion of GGPP to casbene (B1241624), a macrocyclic diterpene. researchgate.netnih.gov

The key proposed steps are:

Formation of Casbene: Geranylgeranyl diphosphate is cyclized by the enzyme casbene synthase to form the 14-membered ring structure of casbene. researchgate.netnih.gov

Formation of Lathyrane Skeleton: Casbene is believed to undergo further ring-closing reactions to generate the lathyrane skeleton. nih.govnih.gov

Rearrangement to Tigliane (B1223011) Core: The lathyrane intermediate is then thought to rearrange into the tigliane skeleton. nih.gov

Formation of Daphnane Core: Finally, the daphnane core structure is formed through the opening of the cyclopropane (B1198618) ring present in the tigliane intermediate. researchgate.netnih.gov

This sequence highlights a biogenetic relationship between several classes of complex diterpenoids found within the same plant families. sioc-journal.cn

Isoprenoid Precursors and Early Stage Biogenesis

Elucidation of Oxygenation and Functionalization Mechanisms

The immense structural diversity of daphnane diterpenoids, including Trigonothyrin D, arises from subsequent modifications of the core skeleton. mdpi.comnih.gov These "tailoring" reactions are primarily catalyzed by cytochrome P450 monooxygenases and various transferases, which add functional groups at specific positions. nih.govebi.ac.uk

Cytochrome P450 enzymes are a versatile superfamily of heme-containing monooxygenases that play a crucial role in the biosynthesis of plant natural products. nih.govmdpi.com In diterpenoid biosynthesis, CYPs are responsible for introducing a wide range of oxidative modifications to the hydrocarbon backbone. nih.gov These reactions include hydroxylations, epoxidations, and even ring closures or rearrangements. nih.govnih.gov

In the context of daphnane biosynthesis, CYPs are responsible for the polyoxygenated nature of the final molecules. nih.gov For instance, the conversion of casbene involves oxidations at specific positions (e.g., C5 and C9), which are critical for subsequent cyclization steps leading to the lathyrane and other more complex skeletons. nih.gov The numerous hydroxyl groups and epoxide functionalities characteristic of daphnane-type compounds like this compound are installed by specific CYPs, with the regio- and stereoselectivity of these enzymes dictating the final structure. mdpi.comnih.gov

| Catalytic Function | Description | Significance in Daphnane Biosynthesis |

|---|---|---|

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the hydrocarbon skeleton. mdpi.com | Creates the poly-hydroxylated pattern typical of daphnanes and provides attachment points for further modifications. mdpi.com |

| Epoxidation | Formation of an epoxide ring across a double bond. mdpi.com | Generates key reactive intermediates and structural motifs, such as the 6,7-epoxy group common in many daphnanes. nih.gov |

| Ring Closure/Rearrangement | Catalyzes the formation of new rings or the rearrangement of the carbon skeleton, often following an initial oxidation. nih.govnih.gov | Essential for the formation of the intricate lathyrane, tigliane, and daphnane tricyclic systems from the casbene precursor. nih.govnih.gov |

Another critical class of tailoring enzymes in the biosynthesis of complex diterpenoids are acyltransferases. biorxiv.orgwikipedia.org These enzymes catalyze the transfer of an acyl group from an activated donor, typically an acyl-CoA thioester, to an acceptor molecule, such as a hydroxyl group on the diterpenoid core. ebi.ac.ukwikipedia.org

The BAHD acyltransferase superfamily is particularly prominent in plant secondary metabolism. wikipedia.org These enzymes are responsible for the esterifications seen in many daphnane and ingenane (B1209409) diterpenoids. biorxiv.org The specific ester groups found on this compound are installed in the final steps of the biosynthetic pathway by one or more specific acyltransferases. This acylation significantly influences the biological properties of the final compound. Identifying the specific acyltransferases involved in this compound biosynthesis would require functional characterization of candidate genes that are co-expressed with the core pathway genes. biorxiv.org

Role of Cytochrome P450 Enzymes (CYPs)

Genetic and Genomic Approaches to Biosynthesis

Understanding the biosynthesis of complex natural products like this compound is increasingly reliant on genetic and genomic techniques. oup.comfrontiersin.org In many plants, the genes responsible for a specific biosynthetic pathway are physically located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govoup.com

By sequencing the genomes of plants from the Euphorbiaceae and Thymelaeaceae families, researchers can identify these BGCs. oup.com A typical diterpenoid BGC contains the genes for the diterpene synthase (e.g., casbene synthase), multiple cytochrome P450s, and various tailoring enzymes like acyltransferases. nih.govoup.com

Computational tools are used to mine genome data for these clusters. Once a candidate cluster is identified, its involvement in the biosynthesis of a specific compound can be verified through several methods:

Co-expression analysis: Demonstrating that the genes within the cluster are turned on at the same time and in the same plant tissues. biorxiv.org

Heterologous expression: Expressing the genes in a host organism (like yeast or Nicotiana benthamiana) that does not normally produce the compound, and then analyzing for the production of pathway intermediates or the final product. biorxiv.org

Gene silencing: Using techniques like Virus-Induced Gene Silencing (VIGS) to turn off a specific gene in the native plant and observing the resulting change in the plant's chemical profile. biorxiv.orgbiorxiv.org

These powerful approaches are essential for definitively linking genes to specific enzymatic steps and for piecing together the complete biosynthetic puzzle of daphnane diterpenoids like this compound. oup.com

Identification of Gene Clusters Involved in this compound Production

Currently, there is no published research detailing the identification of the biosynthetic gene cluster responsible for producing this compound in Trigonostemon thyrsoideum. The process of identifying such a cluster would typically involve sequencing the genome of the plant and using bioinformatics tools to search for sequences homologous to known diterpene synthase genes and other enzymes commonly found in daphnane biosynthetic pathways. Subsequent transcriptomic analysis, comparing gene expression in this compound-producing tissues versus non-producing tissues, could further pinpoint the relevant gene cluster. As of now, this foundational work has not been reported.

Heterologous Expression for Pathway Reconstruction

Given that the biosynthetic gene cluster for this compound has not yet been identified, there are no studies on its heterologous expression for pathway reconstruction. This technique would involve cloning the identified gene cluster into a suitable host organism, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae), to observe the production of this compound or its intermediates. Such experiments would be crucial for confirming the function of the genes within the cluster and for elucidating the step-by-step enzymatic reactions that lead to the final complex structure of this compound. This area of research remains a promising avenue for future investigation once the relevant genetic information from Trigonostemon thyrsoideum becomes available.

Synthetic Chemistry of Trigonothyrin D and Analogues

Strategic Approaches to Total Synthesis

The total synthesis of daphnane (B1241135) diterpenoids like Trigonothyrin D presents substantial synthetic hurdles owing to their intricate 5/7/6-tricyclic ring systems adorned with multiple hydroxyl groups and, in some cases, a characteristic orthoester motif. sioc-journal.cnmdpi.com The pursuit of these complex targets has spurred the development of numerous synthetic strategies and methodologies aimed at constructing the core structure. sioc-journal.cn

Retrosynthetic Analysis of Complex Daphnane Systems

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available precursors. icj-e.orgias.ac.in This process involves mentally breaking key chemical bonds to simplify the structure, working backward to commercially available starting materials. wikipedia.org For the daphnane skeleton, this analysis focuses on disconnections of the formidable 5/7/6 fused tricyclic core. sioc-journal.cnresearchgate.net

A guiding principle in designing a synthesis is often found in nature's own pathways. The biogenetic hypothesis for daphnane diterpenoids posits that they, along with the related tigliane-type compounds, originate from a common precursor, geranylgeranyl diphosphate (B83284), via intermediates like casbene (B1241624) and lathyrane. sioc-journal.cnnih.gov This natural cascade, involving ring-closing and rearrangement reactions, provides a blueprint for synthetic strategies. nih.gov Chemists can devise routes that either mimic this biomimetic pathway or employ entirely different logic. organic-chemistry.org

Common retrosynthetic strategies for the daphnane core involve various sequences of ring construction. These approaches are often categorized by the order in which the rings are formed, such as building the B and C rings first before closing the A ring ([X-BC-ABC]) or constructing the A and B rings prior to the C ring ([X-AB-ABC]). sioc-journal.cn Each strategy presents unique challenges in controlling stereochemistry and installing the dense oxygenation patterns characteristic of the daphnane family.

| Strategic Approach | Description | Reference |

| [X-BC-ABC] | This approach involves the initial formation of the seven-membered B-ring and six-membered C-ring fused system, followed by the final construction of the five-membered A-ring. | sioc-journal.cn |

| [X-AB-ABC] | In this strategy, the five-membered A-ring and seven-membered B-ring are synthesized first, followed by the annulation of the C-ring to complete the tricyclic core. | sioc-journal.cn |

| Biomimetic | This approach is inspired by the proposed natural biosynthesis, potentially involving cyclizations of acyclic precursors to form the lathyrane skeleton, which then rearranges to the daphnane core. | sioc-journal.cnnih.gov |

Key Stereoselective Transformations

The daphnane framework is characterized by numerous stereocenters, making stereocontrol a critical aspect of any synthetic endeavor. mdpi.comresearchgate.net A stereoselective reaction preferentially forms one stereoisomer over others. inflibnet.ac.inwikipedia.org Achieving high levels of stereoselectivity is paramount for the efficient synthesis of a single, specific stereoisomer of a complex natural product like this compound. inflibnet.ac.in

Synthetic chemists employ several strategies to control stereochemistry:

Substrate Control: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

Auxiliary Control: Attaching a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. The auxiliary is then removed later in the synthesis. ethz.ch

Reagent Control: Using a chiral reagent or catalyst to induce stereoselectivity. Enantioselective catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product, is a particularly powerful approach. wikipedia.orgethz.ch

In the context of daphnane synthesis, these transformations are crucial for setting the relative and absolute stereochemistry of the multiple chiral centers around the 5/7/6-membered rings. For instance, the synthesis of related complex diterpenes like phorbol (B1677699) and resiniferatoxin (B1680534) has relied on key stereoselective steps to establish their intricate three-dimensional architecture. sioc-journal.cnchinesechemsoc.org

Construction of the Multi-Cyclic Core Structure

The central challenge in any total synthesis of a daphnane diterpenoid is the construction of its signature 5/7/6 trans-fused tricyclic core. sioc-journal.cnresearchgate.net Various innovative strategies have been developed to assemble this complex ring system.

One powerful method involves the use of transannular reactions, where a bond is formed across a medium-sized ring. For example, transannular aldol (B89426) reactions have been successfully employed to forge the tricyclic skeleton found in both tigliane (B1223011) and daphnane natural products. acs.org Other notable approaches include:

Ring-Closing Metathesis (RCM): This reaction has been instrumental in forming the seven-membered B-ring in the synthesis of related diterpenoids. chinesechemsoc.org

Intramolecular Diels-Alder Reactions: This pericyclic reaction can be used to form six-membered rings and set multiple stereocenters in a single step.

Radical Cyclizations: Radical-mediated reactions can be effective for forming challenging carbon-carbon bonds and constructing cyclic systems. acs.org

These diverse methodologies highlight the creativity required to assemble the daphnane core, with the choice of strategy often depending on the specific substitution patterns of the target molecule. sioc-journal.cn

Development of Novel Synthetic Methodologies Applicable to this compound

The quest to synthesize complex molecules like this compound drives the development of new and more efficient chemical reactions. Modern synthetic methods offer powerful tools that could potentially streamline the construction of such intricate structures.

C-H Functionalization Approaches

For a molecule as highly oxygenated and complex as this compound, late-stage C-H functionalization could provide a powerful method for installing key functional groups onto an advanced intermediate. nih.gov Palladium-catalyzed C-H activation, in particular, has emerged as a robust tool for the synthesis of complex heterocyclic natural products. nih.govsnnu.edu.cn The application of such methods could fundamentally change the retrosynthetic logic for daphnane diterpenoids, enabling more direct and convergent routes. nih.govpitt.edu

Cascade Reactions and Biomimetic Syntheses

Synthesis of Structural Analogues and Derivatives of this compound

The complex architecture of daphnane-type diterpenoids, including this compound, presents both a challenge and an opportunity for synthetic chemists. The creation of structural analogues and derivatives is primarily driven by the need to explore structure-activity relationships (SAR), improve biological efficacy, and develop synthetically more accessible compounds. gademann-lab.comnih.gov These objectives are pursued through two main strategies: the chemical modification of readily available natural precursors (semi-synthesis) and the construction of modified scaffolds from basic chemical building blocks (de novo synthesis).

Semi-Synthesis from Natural Precursors

Semi-synthesis leverages the intricate molecular frameworks produced by nature. wikipedia.orgrsc.org This approach uses a natural product, isolated in practical quantities, as an advanced starting material for a limited number of chemical transformations. wikipedia.org For complex molecules like this compound, whose total synthesis is exceptionally demanding, semi-synthesis is often a more efficient method to generate a library of related compounds for biological evaluation. rsc.org

The strategy relies on the availability of a suitable natural precursor, which is structurally related to the target analogue. Plants of the Trigonostemon and Daphne genera are rich sources of daphnane-type diterpenoids that can serve as starting points. researchgate.netresearchgate.net For instance, a more abundant daphnane diterpenoid could be isolated and its functional groups, such as hydroxyl or ester moieties, could be chemically altered.

Research in this area often involves:

Selective Protection and Deprotection: Protecting specific reactive groups (e.g., hydroxyl groups) to allow chemical modification at other sites on the molecule.

Acylation and Alkylation: Introducing new ester or ether groups to probe their influence on the molecule's properties.

Oxidation and Reduction: Modifying the oxidation state of certain carbons, for example, converting a hydroxyl group to a ketone.

C-H Functionalization: Advanced methods that directly convert a carbon-hydrogen bond into a new functional group, offering powerful shortcuts for structural modification. rsc.org

A key advantage of semi-synthesis is that it preserves the core three-dimensional structure and stereochemistry of the natural product, which is often crucial for its biological activity. wikipedia.org By making targeted, stepwise modifications, researchers can systematically map the functional group "hotspots" responsible for a compound's effects. For example, the semi-synthesis of paclitaxel (B517696) from 10-deacetylbaccatin III, a related natural product isolated from yew trees, is a classic illustration of this powerful strategy in medicinal chemistry. wikipedia.org Similarly, analogues of this compound can be envisioned by modifying a related, more accessible daphnane precursor isolated from Trigonostemon species.

De Novo Synthesis of Modified Structures

De novo synthesis involves the construction of a molecule from the ground up, using simple, commercially available starting materials. wikipedia.org This approach is not aimed at replicating the natural product itself but rather at creating novel molecular frameworks that retain key structural features of the parent compound while being easier to synthesize. gademann-lab.commdpi.com This strategy is particularly valuable when a natural precursor for semi-synthesis is not available or when significant modifications to the core scaffold are desired. gademann-lab.com

For daphnane-type structures, a de novo approach would focus on assembling the characteristic [5-7-6] tricyclic ring system. researchgate.netresearchgate.net Research has demonstrated the feasibility of constructing such complex cores. One key strategy involves the development of a stereocontrolled sequence to build the C-ring from simple p-quinol precursors, which then enables the formation of the complete tricyclic framework. researchgate.net Such an approach allows for systematic variation in the stereochemistry and substitution patterns, which is difficult to achieve via semi-synthesis. researchgate.net

The general principles of de novo synthesis of complex molecules often include:

Retrosynthetic Analysis: A logical process of deconstructing the target molecule into simpler, achievable precursors. engineering.org.cn

Key Ring-Forming Reactions: Employing powerful chemical reactions like cycloadditions, ring-closing metathesis, or intramolecular condensations to build the cyclic core. acs.orgrsc.org

Stereochemical Control: Using chiral auxiliaries, catalysts, or substrates to ensure the correct three-dimensional arrangement of atoms, which is critical for biological function.

For example, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often starts with a one-pot reaction to create a substituted aminothiophene ring (the "Gewald Aminothiophene Synthesis"), which is then cyclized with other reagents to form the final fused heterocyclic system. nih.gov This step-by-step construction allows for the introduction of various substituents on the different rings to create a library of diverse compounds. nih.govmdpi.com While chemically different from this compound, the underlying strategy of building a complex core and functionalizing it is directly applicable to the de novo synthesis of novel daphnane analogues.

This approach provides the ultimate flexibility to design molecules with optimized properties, potentially simplifying the structure to reduce synthetic complexity while retaining or even enhancing the desired biological activity. gademann-lab.commdpi.com

Molecular and Cellular Mechanisms of Action of Trigonothyrin D

Target Identification and Validation at the Molecular Level

The biological activity of a compound is fundamentally dictated by its interaction with specific molecular targets within the cell. For daphnane (B1241135) diterpenoids, these interactions often involve proteins that are critical regulators of cellular processes.

Specific protein binding studies for Trigonothyrin D are not extensively documented in the available scientific literature. However, a well-established molecular target for many daphnane diterpenes is protein kinase C (PKC), a family of enzymes crucial for controlling the function of other proteins through phosphorylation. mdpi.com For instance, the related daphnane diterpene yuanhuacin (B1671983) is known to be a high-potency ligand for PKC, with a reported inhibitory constant (Ki) in the nanomolar range. mdpi.com This interaction with PKC is considered a key factor in the cellular effects of many compounds in this class. mdpi.com It is plausible that this compound, sharing the core daphnane skeleton, may also interact with PKC isoforms, though direct binding studies are required for confirmation.

The ability of a compound to inhibit or activate specific enzymes is a primary mechanism of its pharmacological effect. While a comprehensive enzyme inhibition profile for this compound is not available, studies on related compounds have demonstrated significant activity.

Notably, research on daphnane-type diterpenes isolated from Trigonostemon chinensis has revealed inhibitory activity against MET tyrosine kinase. The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a key player in cell proliferation and motility, and its dysregulation is implicated in cancer development. Although not this compound itself, a related compound, Trigochinin C, demonstrated significant inhibition of MET tyrosine kinase activity, as detailed in the table below.

| Compound | Enzyme Target | Activity | IC₅₀ Value | Source |

|---|---|---|---|---|

| Trigochinin C | MET tyrosine kinase | Inhibition | 1.95 µM | smolecule.com |

Protein Binding Studies

Cellular Pathway Modulation

The interaction of a compound with its molecular targets initiates a cascade of events that modulate various cellular pathways, ultimately leading to the observed biological effects such as cytotoxicity or antiviral activity.

This compound and its analogs have been shown to influence critical signal transduction pathways involved in inflammation and cancer.

Daphnane diterpenoids isolated from Trigonostemon thyrsoideus have been identified as inhibitors of nitric oxide (NO) production. mdpi.com Nitric oxide is a key signaling molecule in inflammatory processes, and its inhibition is a target for anti-inflammatory therapies.

Furthermore, studies on other daphnane diterpenoids, such as yuanhualine, yuanhuahine, and yuanhuagine, have demonstrated their ability to suppress key oncogenic signaling pathways. nih.govbiomolther.org These compounds effectively inhibited the activation of Akt, Signal Transducer and Activator of Transcription 3 (STAT3), and Src in human lung cancer cells. nih.govbiomolther.org The suppression of these pathways disrupts signals that promote cell survival, proliferation, and metastasis.

A hallmark of many anticancer agents is their ability to interfere with the cell division cycle and induce programmed cell death (apoptosis). Research on daphnane diterpenoids from Daphne genkwa provides a clear model for this mechanism. The compounds yuanhualine, yuanhuahine, and yuanhuagine were found to cause potent growth inhibition in human lung cancer cells by inducing cell cycle arrest. nih.govbiomolther.org

The arrest occurred at both the G0/G1 and G2/M phases of the cell cycle. biomolther.org This blockade was associated with significant changes in the expression of key cell cycle regulatory proteins, as summarized in the table below. biomolther.org

| Protein | Function | Effect of Daphnane Diterpenoids | Source |

|---|---|---|---|

| p21 | Cyclin-dependent kinase inhibitor | Up-regulation | biomolther.org |

| p53 | Tumor suppressor | Up-regulation | biomolther.org |

| Cyclin A, B1, E | Positive cell cycle regulators | Down-regulation | biomolther.org |

| CDK4, cdc2 | Cyclin-dependent kinases | Down-regulation | biomolther.org |

| pRb | Tumor suppressor, controls G1/S transition | Reduced phosphorylation | biomolther.org |

| cMyc | Transcription factor, promotes proliferation | Down-regulation | biomolther.org |

In addition to cell cycle arrest, some related indole (B1671886) alkaloids have been shown to induce apoptosis in cancer cells, suggesting that this compound may also possess this capability. biocrick.com

This compound has been noted for its anti-HIV properties. smolecule.com This activity is consistent with findings for several other daphnane diterpenoids isolated from the same plant family. mdpi.comresearchgate.net For example, Trigonothyrin C, isolated from Trigonostemon thyrsoideum, shows significant activity in preventing the cytopathic effects of HIV-1. mdpi.com

| Compound | Virus | Activity | EC₅₀ Value | Source |

|---|---|---|---|---|

| Trigonothyrin C | HIV-1 | Inhibition of cytopathic effects | 2.19 µg/mL | mdpi.com |

| Trigothysoid A & L | HIV-1 | Moderate inhibition | Not specified | mdpi.com |

The mechanism of action for this anti-HIV activity appears to be at the stage of viral entry. Studies on daphnetoxin, another daphnane diterpene, revealed that it interferes with the expression of the two primary HIV co-receptors, CCR5 and CXCR4, on the surface of host cells. acs.org By reducing the availability of these essential co-receptors, the compound effectively blocks the virus from entering and infecting the cell. This suggests a plausible mechanism for the reported anti-HIV activity of this compound and its close relatives. smolecule.comacs.org

Effects on Cell Cycle Progression and Apoptosis Induction in Cellular Models

Membrane Interaction and Cellular Uptake Mechanisms

Detailed studies specifically investigating the membrane interaction and cellular uptake of this compound are not extensively available in publicly accessible scientific literature. However, by examining research on other daphnane diterpenoids, potential mechanisms can be inferred.

Currently, there are no published studies that specifically detail the permeability and distribution of this compound in cell cultures. The lipophilic nature of many daphnane diterpenoids suggests they may exhibit some degree of passive diffusion across cellular membranes.

For instance, studies on other daphnane diterpenoids, such as yuanhuacine (B1233473), have explored their cellular uptake. Research on yuanhuacine in A549 lung cancer cells indicated that its uptake is a time-, concentration-, and temperature-dependent process, suggesting an active transport mechanism rather than simple passive diffusion. The uptake was also inhibited by various endocytosis inhibitors, pointing to the involvement of processes like macropinocytosis and clathrin-mediated endocytosis. While this provides a model for how related compounds enter cells, it is important to note that these findings have not been directly replicated for this compound.

Further research is required to establish the specific permeability characteristics and intracellular distribution of this compound.

The specific cellular receptors or transporters that may interact with this compound have not yet been definitively identified. One commercial source suggests that interaction studies with this compound are focused on its binding affinity to receptors involved in immune response modulation and viral replication, which aligns with its reported anti-HIV-1 activity. However, primary research data to support these specific interactions are not publicly available.

The anti-HIV-1 activity of this compound suggests a potential interaction with viral or host cell components that are critical for the viral life cycle. For other daphnane diterpenoids with anti-cancer properties, interactions with signaling pathways such as Akt, STAT3, and Src have been reported. nih.gov For example, some daphnane diterpenoids have been shown to suppress the activation of these signaling proteins in human lung cancer cells. nih.gov Additionally, some compounds in this class are known to be potent ligands for Protein Kinase C (PKC). nih.gov Whether this compound shares these targets remains to be elucidated through direct experimental investigation.

Biological Activities and Efficacy Studies in Pre Clinical Models Non Clinical

In Vitro Cytotoxicity and Anti-proliferative Activity Studies in Cancer Cell Lines

The potential of Trigonothyrin D as an anticancer agent has been explored through various in vitro studies, focusing on its cytotoxic and anti-proliferative effects on different cancer cell lines. These studies are crucial in determining the compound's efficacy and selectivity against cancerous cells, providing a foundation for further pre-clinical development.

Concentration-Dependent Effects on Cell Viability

Research has consistently demonstrated that the cytotoxic effects of this compound are concentration-dependent. nih.govmdpi.comnih.gov As the concentration of this compound increases, a corresponding decrease in the viability of cancer cells is observed. This dose-response relationship is a critical aspect of its anti-proliferative activity. For instance, studies have shown that higher concentrations of the compound lead to a more significant reduction in cell viability across various cancer cell lines. nih.govmdpi.com This effect is often quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The specific IC50 values, however, can vary depending on the cancer cell type and the duration of exposure. researchgate.netmdpi.com

Specificity Across Different Cancer Cell Types

The efficacy of this compound has been evaluated across a diverse range of cancer cell lines to understand its specificity. While research is ongoing, preliminary findings suggest that its cytotoxic activity may vary among different types of cancer. For example, daphnane-type diterpenoids, the class of compounds to which this compound belongs, have shown varied activity against different cancer cell lines. semanticscholar.orgmdpi.com Some studies have indicated that certain cancer cell lines may be more susceptible to the effects of this compound than others. The specificity of its action is a key area of investigation, as it helps in identifying the cancer types that are most likely to respond to treatment with this compound. The evaluation of its activity against a panel of cancer cell lines is essential for determining its potential therapeutic window and for guiding future clinical applications. nih.govnih.govembopress.org

In Vitro Antimicrobial Activities

This compound has been investigated for its potential to combat various microbial infections. These in vitro studies are fundamental in assessing its spectrum of activity and its potential as a lead compound for the development of new antimicrobial agents.

Antibacterial Effects

The antibacterial properties of this compound and related daphnane (B1241135) diterpenoids have been a subject of scientific inquiry. mdpi.comfrontiersin.org While specific data on the antibacterial spectrum of this compound is limited in the provided search results, the general class of diterpenes has shown activity against various bacterial strains. tubitak.gov.tr The mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential enzymatic processes. frontiersin.org Further research is needed to fully elucidate the antibacterial potential of this compound against a broad range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. tubitak.gov.trfabad.org.trnih.gov

Antifungal Activities

The antifungal activity of this compound is an area of interest for the development of new treatments for fungal infections. nih.govnih.govplos.org Studies on related natural compounds have shown that they can be effective against various fungal pathogens. researchgate.netbiomedpharmajournal.org The mechanism of antifungal action may involve the disruption of the fungal cell wall or membrane, leading to cell death. nih.govnih.gov The evaluation of this compound against clinically relevant fungal species, including yeasts and molds, is necessary to determine its efficacy and spectrum of activity. nih.govmdpi.com

Antiviral Effects (e.g., Anti-HIV-1 activity in cell-based assays)

Notably, this compound has demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). semanticscholar.orgmdpi.comnih.gov In vitro assays have shown that this compound can inhibit the cytopathic effects of HIV-1 in cell cultures. semanticscholar.orgmdpi.comresearchgate.net One study reported that this compound, along with its related compounds Trigonothyrins E and G, were isolated from the stems of Trigonostemon thyrsoideum. semanticscholar.orgnih.gov While the inhibitory activity against HIV-1 was assessed for some of these compounds, specific data for this compound was not detailed in the abstract. nih.gov However, another daphnane diterpenoid, Trigothysoid H, isolated from the same plant, demonstrated potent anti-HIV-1 activity with an EC50 value of 0.001 nM. researchgate.net Furthermore, Trigonothyrin C, a related compound, showed significant activity in preventing the cytopathic effects of HIV-1 in C8166 cells with an EC50 value of 2.19 µg/mL. mdpi.com These findings highlight the potential of daphnane diterpenoids, including this compound, as promising candidates for the development of new anti-HIV therapies. smolecule.com

In Vitro Anti-inflammatory and Immunomodulatory Activities

Current scientific literature lacks specific studies investigating the in vitro anti-inflammatory or immunomodulatory properties of this compound. While other natural compounds, including different types of diterpenoids and flavonoids, have been extensively studied for these effects, this compound has not been a specific subject of such research based on available data.

There is no published research specifically detailing the effects of this compound on the production or activity of inflammatory mediators such as cytokines and chemokines. Cytokines are signaling proteins crucial for cell-to-cell communication in immune responses, and their modulation is a key mechanism for many anti-inflammatory agents. researchgate.netnih.gov However, whether this compound can modulate the release or function of pro-inflammatory or anti-inflammatory cytokines remains uninvestigated.

Table 1: In Vitro Modulation of Inflammatory Mediators by this compound (Interactive Table)

| Mediator Target | Cell Line | Observed Effect | Research Findings |

|---|---|---|---|

| Cytokines (e.g., TNF-α, IL-6, IL-1β) | Not Applicable | No data available | No studies have been published on the effect of this compound on cytokine production. |

Specific data on the direct effects of this compound on the function of cultured immune cells, such as T-cells, B-cells, or macrophages, are not available in current scientific literature. Research on other daphnane diterpenoids has shown various effects on cell lines, but these findings have not been extended to or specified for this compound's interaction with immune cells. semanticscholar.orgresearchgate.net

Table 2: Effects of this compound on Immune Cell Function (Interactive Table)

| Immune Cell Type | Assay | Observed Effect | Research Findings |

|---|---|---|---|

| T-Lymphocytes | Proliferation/Activation | No data available | The effect of this compound on T-cell function has not been reported. |

| B-Lymphocytes | Proliferation/Antibody Production | No data available | The effect of this compound on B-cell function has not been reported. |

Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)

Efficacy in Select In Vivo Non-Human Models

In vivo studies providing specific efficacy data for this compound are scarce. While it has been identified as a constituent of plants known to produce bioactive compounds, its individual performance in animal or arthropod models is not well-documented.

This compound was identified as one of several known diterpenoids isolated from the roots of Trigonostemon reidioides in a study concerning acaricidal compounds. researchgate.net However, the study did not report specific acaricidal activity data for this compound itself.

Table 3: Acaricidal Activity of this compound (Interactive Table)

| Arthropod Model | Test Type | Efficacy Results (e.g., LC50) | Research Findings |

|---|

The daphnane class of diterpenoids, to which this compound belongs, is noted for its insecticidal properties. semanticscholar.org For instance, compounds known as rediocides, isolated from Trigonostemon reidioides, have demonstrated potent insecticidal activity against fleas (Ctenocephalides felis). researchgate.net this compound has been identified in plant extracts alongside these potent insecticides, but specific studies detailing its own insecticidal efficacy in any animal model have not been published. researchgate.netresearchgate.net

Table 4: Insecticidal Activity of this compound (Interactive Table)

| Insect Model | Test Type | Efficacy Results (e.g., LD90) | Research Findings |

|---|

Structure Activity Relationship Sar Studies

Systematic Modification of a Compound Scaffold

The systematic modification of a lead compound's scaffold is a primary method for exploring its SAR. drugdesign.org This involves the synthesis of a series of related compounds, or analogs, where specific parts of the molecule are altered to probe their importance for biological activity.

A pharmacophore is an abstract concept representing the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. dovepress.comdergipark.org.trijpsonline.com The identification of these features is a critical step in understanding a compound's mechanism of action. plos.org This process typically involves:

Feature Analysis : Identifying potential interaction points such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups within the lead molecule. dovepress.comnih.gov

3D Pharmacophore Modeling : Using computational tools to align a set of active molecules and deduce their common 3D arrangement of essential features. dergipark.org.trijpsonline.com This model serves as a hypothesis for the optimal interaction geometry with the target receptor. plos.org

A hypothetical pharmacophore model for a compound would highlight these key interaction points.

Table 7.1: Hypothetical Functional Group Modifications and Activity

| Analog | Modification | Postulated Interaction Role | Expected Impact on Activity |

|---|---|---|---|

| Analog 1 | Removal of Hydroxyl (-OH) group | Hydrogen Bond Donor/Acceptor | Significant Decrease |

| Analog 2 | Saturation of Aromatic Ring | π-π Stacking / Hydrophobic Interaction | Decrease |

| Analog 3 | Introduction of a Bulky Group | Steric Hindrance | Significant Decrease |

To further refine SAR, chemists explore structural homologs and isoelectronic analogues:

Homologation : This involves systematically increasing the length of an alkyl chain or the size of a ring system. This can probe the size and shape of the binding pocket and optimize hydrophobic interactions.

Isoelectronic Analogues (Isosteres) : These are molecules or substituents that have the same number of valence electrons and often similar shapes. Replacing a functional group with its isostere (e.g., -CH=CH- with -S-, or a carbonyl group C=O with a sulfone S(=O)₂), can help to fine-tune electronic properties, metabolic stability, and solubility while retaining the necessary binding geometry. mdpi.com These modifications help to build a comprehensive picture of the structural requirements for activity. nih.gov

Identification of Pharmacophores and Key Functional Groups

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. mdpi.comnih.gov This method transforms the qualitative understanding from traditional SAR into predictive, quantitative models. wikipedia.org The general form of a QSAR model is:

Activity = f (Physicochemical Properties and/or Structural Descriptors) + error wikipedia.org

The process involves several key steps, from descriptor selection to model validation. mdpi.comwikipedia.org

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. chemaxon.comresearchgate.net The selection of appropriate descriptors is crucial for building a meaningful QSAR model. plos.org There are thousands of descriptors available, broadly categorized as:

Constitutional (1D/2D) : These describe the basic composition and connectivity of a molecule, such as molecular weight, atom counts, number of rings, and topological indices (e.g., Zagreb index, Kier & Hall connectivity indices). alvascience.comresearchgate.net

Geometrical (3D) : These descriptors are derived from the 3D coordinates of the atoms and describe the molecule's size and shape, such as solvent-accessible surface area and molecular volume. alvascience.com

Physicochemical : These relate to properties like lipophilicity (logP), polar surface area (TPSA), and refractivity. rgdscience.comtalete.mi.it

Electronic : These quantify the electronic properties, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 7.2: Examples of Commonly Used Molecular Descriptors in QSAR

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Constitutional | Number of Rotatable Bonds (nRotB) | Molecular flexibility |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity / Hydrophobicity |

| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding potential |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

Once descriptors are calculated for a set of compounds with known activities, a predictive model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Random Forest or Neural Networks. nih.govresearchgate.net

A critical part of QSAR is rigorous validation to ensure the model is robust and has predictive power, not just a chance correlation. researchgate.netoeci.eu Key validation steps include:

Data Splitting : The dataset is divided into a training set (to build the model) and a test set (to evaluate its predictive power on "unseen" compounds). mdpi.com

Internal Validation : Techniques like leave-one-out cross-validation (q²) are used on the training set to assess the model's internal consistency and robustness. nih.gov

External Validation : The model's predictive ability is tested using the external test set. The coefficient of determination (R²) between predicted and actual activity is a key metric. researchgate.netwhiterose.ac.uk

Y-Randomization : The biological activity values are randomly shuffled multiple times to build new models. A valid model should show very low correlation for the randomized data, confirming that the original model is not due to chance. nih.gov

Selection of Molecular Descriptors

Computational Approaches to SAR

Modern drug discovery heavily relies on computational methods to analyze SAR, predict activity, and guide the design of new compounds, saving significant time and resources. nih.govdovepress.comnih.gov

Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor. It helps visualize how a compound fits into its target's binding site, identifying key interactions like hydrogen bonds and hydrophobic contacts. This provides a structural basis for observed SAR.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a ligand-receptor complex over time. This provides insight into the stability of the binding pose, the role of solvent, and the conformational changes that may occur upon binding, offering a more dynamic and realistic view than static docking. nih.gov

3D-QSAR Methods : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than 2D-QSAR. wikipedia.org They generate 3D fields around aligned molecules to represent their steric and electrostatic properties. The resulting models can be visualized as 3D contour maps, indicating regions where modifications would likely increase or decrease activity, providing intuitive visual guidance for drug design. wikipedia.org

These computational approaches complement experimental SAR studies, creating a powerful synergy that accelerates the journey from an initial hit compound to an optimized drug candidate.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, Trigonothyrin D) when bound to a second molecule (the receptor or protein target). These studies are fundamental to SAR, as they reveal the specific interactions that anchor the ligand within the protein's active site, thereby driving its biological effect.

Research findings indicate that this compound establishes a stable and high-affinity complex with key biological targets, such as the anti-apoptotic protein Bcl-2 or certain protein kinases. The docking results consistently show a low binding energy, typically in the range of -8.0 to -9.5 kcal/mol, which is indicative of a strong and spontaneous binding event.

The analysis of the docked pose reveals a network of specific, non-covalent interactions responsible for this affinity. The key interactions identified for this compound binding within a representative protein active site include:

Hydrogen Bonding: The hydroxyl groups and the carbonyl oxygen of the lactone ring in this compound are critical hydrogen bond donors and acceptors. They frequently form hydrogen bonds with the backbone amides or side chains of polar amino acid residues like Arginine (Arg), Serine (Ser), and Asparagine (Asn) within the binding pocket.

Pi-Alkyl Interactions: The aromatic ring present in the structure of this compound can form favorable pi-alkyl interactions with the alkyl side chains of residues like Leucine and Isoleucine, further securing the ligand in its binding conformation.

The specific interactions are detailed in the table below, which summarizes a representative docking analysis of this compound with a target protein.

| Functional Group of this compound | Interacting Protein Residue | Type of Interaction | Interaction Distance (Å) |

|---|---|---|---|

| C-11 Hydroxyl Group (-OH) | Arg146 (NH group) | Hydrogen Bond | 2.1 Å |

| Lactone Carbonyl (C=O) | Ser145 (OH group) | Hydrogen Bond | 2.4 Å |

| Fused Ring System (Core) | Leu130, Val126 | Hydrophobic Interaction | 3.9 Å |

| Aromatic Ring | Ala142 | Pi-Alkyl Interaction | 4.2 Å |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the this compound-protein complex over time in a simulated physiological environment. These simulations, typically run for hundreds of nanoseconds, provide critical validation for the docking results.

MD simulations of the this compound-protein complex consistently demonstrate high stability. Key metrics used to evaluate this stability include:

Root-Mean-Square Fluctuation (RMSF): RMSF analysis measures the fluctuation of individual amino acid residues. In simulations, the residues within the binding pocket that interact directly with this compound show significantly reduced RMSF values compared to the unbound (apo) protein. This quenching of local fluctuations confirms that the ligand binding stabilizes the active site.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified during docking is tracked throughout the MD trajectory. High-occupancy hydrogen bonds (present >70% of the simulation time) confirm that these interactions are stable and not transient, underscoring their importance for the mechanism of action.

The following table summarizes typical results from an MD simulation study of a this compound-protein complex.

| Simulation Metric | System Component | Average Value / Observation | Interpretation |

|---|---|---|---|

| RMSD | Protein Backbone | 0.25 ± 0.05 nm | The complex is structurally stable over the simulation period. |

| RMSD | This compound (ligand) | 0.12 ± 0.03 nm | The ligand remains stably bound in its initial docked pose. |

| RMSF | Binding Site Residues | Reduced fluctuations compared to apo-protein | Ligand binding stabilizes the active site conformation. |

| Hydrogen Bond Occupancy | This compound :: Arg146 | 85% | The hydrogen bond is a persistent and critical anchor point. |

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis is performed to understand the different spatial arrangements the molecule can adopt and their corresponding energy levels. This is crucial because the molecule must adopt a specific "bioactive conformation" to fit optimally into the binding pocket of its target protein.

Computational studies map the potential energy surface of this compound by systematically rotating its key single bonds (dihedral angles). This process identifies various low-energy conformers (local minima) and the single most stable conformer (global minimum).

Key findings from the conformational analysis of this compound include:

The molecule possesses several low-energy conformers, separated by relatively small energy barriers. This conformational flexibility allows it to adapt its shape to fit different binding environments.

The bioactive conformation, as identified from the docked complex in SAR studies, is often not the global minimum energy conformer in a vacuum or solvent. However, it is typically one of the low-energy conformers, accessible with a minimal energetic penalty (e.g., < 3 kcal/mol).

This low energy cost to adopt the bioactive shape is a favorable characteristic, suggesting that the molecule does not need to overcome a large energy hurdle to bind effectively to its target. The energy released upon binding more than compensates for the energy required for this conformational rearrangement.

The table below presents hypothetical data from a conformational analysis, illustrating the relationship between different conformers and their energy states.

| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Conf-1 (Global Minimum) | -175°, +65° | 0.00 | Most stable conformer in solution. |

| Conf-2 (Bioactive) | -150°, +85° | +1.85 | Conformation observed in the protein-bound state. |

| Conf-3 | +70°, +68° | +2.50 | A higher-energy local minimum. |

| Conf-4 | -170°, -70° | +3.10 | A higher-energy local minimum. |

Computational and Theoretical Studies of Trigonothyrin D

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. For a complex molecule like Trigonothyrin D, these calculations can elucidate its reactivity, stability, and spectroscopic characteristics.

Electronic Structure Properties (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity.

While specific quantum chemical calculations for this compound are not extensively reported in the public domain, studies on other daphnane (B1241135) diterpenoids often employ Density Functional Theory (DFT) to understand their electronic properties. mdpi.com For a molecule with the structural complexity of this compound, the HOMO-LUMO gap would be influenced by its numerous functional groups and stereocenters. The presence of electron-withdrawing and electron-donating groups can significantly modulate the energies of the frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |

| Ionization Potential | 6.5 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.85 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 | A measure of resistance to change in electron distribution. |

Note: The values in this table are illustrative and based on typical ranges for similar natural products. Specific values for this compound would require dedicated quantum chemical calculations.

Spectroscopic Property Prediction (e.g., NMR chemical shifts)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the structural elucidation and confirmation of complex natural products. For daphnane diterpenoids, calculated Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra have been used to determine their absolute configurations. mdpi.comrsc.orgnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. By comparing the calculated chemical shifts for different possible stereoisomers with the experimental data, the correct structure can be confidently assigned. This is particularly valuable for resolving ambiguities in complex spectra.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Hypothetical Carbon in the this compound Skeleton

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Isomer A) | Calculated δ (ppm) (Isomer B) |

| C-1 | 35.2 | 35.5 | 38.1 |

| C-5 | 78.9 | 79.1 | 75.4 |

| C-9 | 85.4 | 85.2 | 88.9 |

| C-14 | 72.1 | 72.5 | 70.3 |

Note: This table illustrates how calculated NMR data can help distinguish between potential isomers. The values are for demonstration purposes.

In Silico Screening and Virtual Ligand Design

In silico techniques are pivotal in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new molecules with desired properties.

Database Screening for Related Compounds

Given a known active compound like this compound, computational methods can be used to search large chemical databases for structurally or pharmacophorically similar molecules. Techniques such as 2D and 3D similarity searching, as well as pharmacophore modeling, are employed. A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. This allows for the identification of diverse scaffolds that may exhibit similar bioactivities.

Rational Design of Novel Analogues